molecular formula C30H38N2O2 B2422314 1-[2-(butan-2-yl)phenoxy]-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol CAS No. 503432-20-0

1-[2-(butan-2-yl)phenoxy]-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2422314
CAS No.: 503432-20-0
M. Wt: 458.646
InChI Key: WARWMTJSACPRBM-UHFFFAOYSA-N
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Description

1-[2-(butan-2-yl)phenoxy]-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(butan-2-yl)phenoxy]-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzhydryl group, and the attachment of the phenoxypropanol moiety. Common reagents used in these reactions include:

  • Benzhydryl chloride
  • Piperazine
  • 2-butan-2-ylphenol
  • Epichlorohydrin

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(butan-2-yl)phenoxy]-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its pharmacological properties, such as potential use as an antihistamine or antipsychotic agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(butan-2-yl)phenoxy]-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets in the body. These may include:

    Receptors: Binding to neurotransmitter receptors, such as serotonin or dopamine receptors.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol
  • 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-ethylphenoxy)propan-2-ol
  • 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol

Uniqueness

1-[2-(butan-2-yl)phenoxy]-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol is unique due to its specific structural features, such as the presence of the butan-2-yl group, which may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2/c1-3-24(2)28-16-10-11-17-29(28)34-23-27(33)22-31-18-20-32(21-19-31)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-17,24,27,30,33H,3,18-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARWMTJSACPRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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